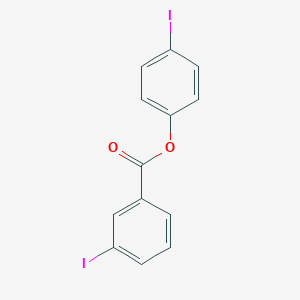

4-Iodophenyl 3-iodobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8I2O2 |

|---|---|

Molecular Weight |

450.01 g/mol |

IUPAC Name |

(4-iodophenyl) 3-iodobenzoate |

InChI |

InChI=1S/C13H8I2O2/c14-10-4-6-12(7-5-10)17-13(16)9-2-1-3-11(15)8-9/h1-8H |

InChI Key |

KIQONAOFHKDHFU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)I |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Iodophenyl 3 Iodobenzoate and Analogous Structures

Direct Esterification Strategies for Functionalized Benzoates

The most straightforward approach to synthesizing 4-Iodophenyl 3-iodobenzoate (B1234465) is the direct esterification of 3-iodobenzoic acid with 4-iodophenol. This transformation can be achieved through several established methods, ranging from classical acid catalysis to modern coupling-reagent-mediated protocols.

Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst like sulfuric acid, is a fundamental method. However, for specialized substrates, particularly those sensitive to harsh acidic conditions, milder techniques are preferred.

Modern esterification often employs coupling agents that activate the carboxylic acid. A widely used method involves dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). In this process, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. This approach is common for synthesizing complex esters under mild conditions. For instance, a similar strategy is used to synthesize [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate, where 4-iodobenzoic acid is coupled with a phenolic precursor using DCC and DMAP in an anhydrous solvent.

Furthermore, hypervalent iodine compounds have emerged as effective reagents for promoting direct esterification and amidation reactions, offering an alternative to traditional methods. sci-hub.se These reagents can activate the carboxyl group under neutral and mild conditions, making them suitable for substrates with sensitive functional groups. sci-hub.se

| Esterification Method | Reagents/Catalysts | Key Features | Typical Application |

| Fischer-Speier | Strong acid (e.g., H₂SO₄) | Reversible; often requires removal of water | Simple, robust substrates |

| Steglich Esterification | DCC, DMAP | Mild conditions; high yields | Synthesis of complex, sensitive molecules |

| Hypervalent Iodine Reagents | e.g., 2-Iodoxybenzoic acid (IBX) derivatives | Metal-free; mild, neutral conditions | Substrates with sensitive functional groups sci-hub.se |

Precursor Synthesis Routes for Iodinated Aromatic Moieties

The successful synthesis of the target compound relies on the availability of its iodinated aromatic precursors: 3-iodobenzoic acid and 4-iodophenol.

3-Iodobenzoic acid is a versatile intermediate in organic synthesis. guidechem.combiosynth.com The most common and well-established method for its preparation is the diazotization of 3-aminobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. orgsyn.org In this procedure, the amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield 3-iodobenzoic acid. orgsyn.org

An alternative, though less common, route involves the direct iodination of benzoic acid. orgsyn.org More recently, transition-metal-catalyzed C-H activation has provided novel pathways. For example, an iridium-catalyzed ortho-iodination of benzoic acids has been developed, offering high selectivity under mild, additive-free conditions, though this method is selective for the ortho position relative to the carboxylic acid. acs.org

| Method | Starting Material | Key Reagents | Conditions | Reference |

| Diazotization | 3-Aminobenzoic acid | NaNO₂, HCl, KI | Low temperature (0-5 °C), followed by warming | orgsyn.org |

| Direct Iodination | Benzoic acid | I₂, Glacial Acetic Acid, Conc. HNO₃ | Not specified | orgsyn.org |

| Ir-Catalyzed C-H Iodination | Benzoic Acid | Ir(III) complex, N-Iodosuccinimide (NIS) | Mild temperature (e.g., 40-60 °C), targets ortho position | acs.org |

4-Iodophenol is the second key precursor for the synthesis of 4-Iodophenyl 3-iodobenzoate. Similar to its benzoic acid counterpart, it is commonly synthesized via a diazotization reaction.

The standard laboratory preparation starts from 4-aminophenol (B1666318). wikipedia.orgnbinno.com The process involves dissolving 4-aminophenol in an acidic solution, cooling it to 0°C, and adding sodium nitrite to form the diazonium salt. nbinno.comgoogle.com This intermediate is then reacted with potassium iodide, often with the addition of copper powder as a catalyst, to produce 4-iodophenol. nbinno.com

Direct iodination of phenol (B47542) is another viable route. While direct iodination can sometimes lead to a mixture of isomers, methods have been developed to achieve high regioselectivity. smolecule.com An efficient method for selective para-iodination uses a reagent prepared in situ from sodium hypochlorite (B82951) and sodium iodide in aqueous alcohol, yielding the para-substituted product in high yields. mdma.ch An alternative synthesis involves the iodination of salicylic (B10762653) acid, which is subsequently decarboxylated to give 4-iodophenol. wikipedia.org

| Method | Starting Material | Key Reagents | Key Features | Reference |

| Diazotization | 4-Aminophenol | H₂SO₄, NaNO₂, KI, Cu powder | Standard, reliable laboratory method | wikipedia.orgnbinno.comgoogle.com |

| Selective Direct Iodination | Phenol | NaOCl, NaI | High para-selectivity, good yields | mdma.ch |

| Iodination-Decarboxylation | Salicylic Acid | Iodine, followed by heating | Multi-step alternative route | wikipedia.org |

Synthetic Pathways to 3-Iodobenzoic Acid Derivatives

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While the final ester linkage in this compound is typically formed by esterification, these coupling reactions are crucial for synthesizing more complex analogs where the core aromatic structures are assembled from simpler fragments. The iodine atoms in the precursor molecules serve as ideal handles for such transformations.

Palladium-catalyzed reactions are renowned for their functional group tolerance and high efficiency. The Hiyama and Negishi couplings are prominent examples used to create C-C bonds.

Hiyama Coupling involves the reaction of an organosilane with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source like TBAF, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org The Hiyama coupling is valued for the low toxicity and stability of the organosilicon reagents. organic-chemistry.org In the context of analogous structures, one could envision coupling an aryl silane (B1218182) with 3-iodobenzoic acid (or its ester) to generate a biaryl carboxylic acid, which is then esterified. Asymmetric Hiyama couplings have also been developed to create α-aryl carboxylic acid derivatives with high enantioselectivity. organic-chemistry.orgacs.org

Negishi Coupling utilizes organozinc reagents, which are highly reactive, allowing for couplings to occur under very mild conditions. wikipedia.org The reaction pairs an organic halide or triflate with an organozinc compound in the presence of a palladium or nickel catalyst. wikipedia.org Negishi couplings are known for their high reactivity, selectivity, and broad substrate scope, including the coupling of sp², sp³, and sp carbon centers. wikipedia.org This method could be used to synthesize a functionalized benzoic acid or phenol precursor, which is then used in the final esterification step. Recent advances have included photochemically enhanced Negishi couplings for preparing α-heteroaryl-α-amino acids. nih.gov

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Activator/Feature | Primary Use in Context |

| Hiyama | Organosilane (R-SiR'₃) | Palladium | Fluoride source (e.g., TBAF) | C(sp²)-C(sp²) bond formation for biaryl precursors organic-chemistry.orgmdpi.com |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity of organozinc reagent | C-C bond formation under mild conditions for complex precursors wikipedia.orgpnas.org |

Copper-catalyzed reactions, particularly the Ullmann condensation, are historically significant and widely used for the synthesis of diaryl ethers, which are structural analogs of diaryl esters. nih.govacs.org The classic Ullmann reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of stoichiometric amounts of copper at high temperatures. nih.govacs.org

Modern advancements have led to the development of milder, catalytic versions of this reaction. These improved protocols often use a catalytic amount of a copper(I) or copper(II) salt, a ligand to stabilize the catalyst, and a suitable base. nih.gov For example, copper-catalyzed diaryl ether synthesis can be performed at temperatures as low as 90°C using aryl iodides or bromides with the assistance of ligands like N,N-dimethylglycine. organic-chemistry.org Other systems utilize soluble copper(I) catalysts, such as bromo(triphenylphosphine)copper(I), which effectively couple electron-rich aryl bromides and phenols. researchgate.net These methods provide a direct route to diaryl ether analogs, which share the diaryl core structure with this compound.

| Catalyst System | Aryl Halide | Phenol/Alcohol | Base | Conditions | Reference |

| CuI / N,N-dimethylglycine | Aryl Iodide/Bromide | Phenol | Cs₂CO₃ | 90 °C, Dioxane | organic-chemistry.org |

| Cu(PPh₃)₃Br | Electron-rich Aryl Bromide | Electron-rich Phenol | Cs₂CO₃ | NMP, 24 h | researchgate.net |

| Copper Catalyst | Diaryliodonium Salts | Water (as hydroxide (B78521) source) | None required | Mild conditions | rsc.orgnih.gov |

| CuI / Fe(acac)₃ | Aryl Halide | Phenol | K₂CO₃ | Not specified | organic-chemistry.org |

Halogen Exchange Reactions for Aryl Iodide Formation

The formation of aryl iodides via halogen exchange, often termed the aromatic Finkelstein reaction, represents a significant method for synthesizing compounds like the precursors to this compound. Unlike the classic Finkelstein reaction for alkyl halides, the exchange of halogens on an aromatic ring is more challenging and typically requires metal catalysis due to the stronger carbon-halogen bond. wikipedia.org

Aromatic chlorides and bromides are generally unreactive towards direct substitution with iodide ions. wikipedia.org Consequently, transition metal catalysts are employed to facilitate this transformation. Copper(I) iodide, often used in combination with diamine ligands, has proven to be an effective catalyst for converting aryl bromides into aryl iodides. wikipedia.orgorganic-chemistry.org Research by Klapars and Buchwald demonstrated a mild and general copper-catalyzed conversion of various aryl and heteroaryl bromides to the corresponding iodides. This system utilizes copper(I) iodide, a diamine ligand, and sodium iodide in a solvent like dioxane at elevated temperatures. organic-chemistry.org The choice of ligand, solvent, and halide salt is critical for the success of the reaction, with heterogeneous mixtures sometimes yielding better results due to the solubility differences of the halide salts. organic-chemistry.org

More recently, nickel-based catalysts have also been explored. Visible-light-induced, nickel-catalyzed halogen exchange reactions provide a mild alternative for both Finkelstein and retro-Finkelstein reactions on aromatic halides. acs.org These catalyzed reactions tolerate a wide range of functional groups, making them valuable tools in complex syntheses. organic-chemistry.org

Table 1: Catalyst Systems for Aromatic Finkelstein Reactions

| Catalyst System | Substrate | Reagent | Conditions | Efficacy | Reference |

| CuI / 1,2- or 1,3-diamine ligand | Aryl/Vinyl Bromides | NaI | Dioxane, 110 °C | High conversion, good functional group tolerance | organic-chemistry.org |

| Nickel Bromide / Tri-n-butylphosphine | Aryl Halides | - | - | Suitable catalyst system | wikipedia.org |

| Single Nickel Catalyst | Aryl Iodides, Bromides, Chlorides | Halide Salts | Visible Light | Mild conditions, good functional group tolerance | acs.org |

Electrochemical Approaches to Iodinated Aromatic Compounds

Electrosynthesis offers a green and powerful alternative to conventional chemical methods for preparing iodinated aromatic compounds. sioc-journal.cnd-nb.info By using electricity as a traceless oxidant, electrochemical methods can circumvent the need for hazardous or expensive chemical reagents, reducing chemical waste and often proceeding under mild conditions. cardiff.ac.ukresearchgate.net These techniques are applicable to the synthesis of precursors like 3-iodobenzoic acid and 4-iodoanisole, a related structure to 4-iodophenol. d-nb.infoscilit.com

Anodic iodination can be achieved through various pathways. One approach involves the anodic oxidation of the iodine source (I₂) to generate highly reactive electrophilic iodine species (I⁺) that can then react with aromatic substrates. d-nb.info Another strategy is the iododesilylation of trimethylsilyl-substituted arenes, which provides an efficient and mild route to a wide array of iodinated aromatic compounds. nih.gov Furthermore, electrochemistry enables novel reactivities, such as C(sp²)–H/C(sp³)–H coupling with aryl iodides, which can introduce alkyl groups at the ortho-position while preserving the versatile C-I bond for subsequent transformations. chinesechemsoc.org

The anodic oxidation of aryl iodides is a well-established and powerful method for generating hypervalent iodine(III) reagents. cardiff.ac.ukresearchgate.net This electrochemical route is advantageous as it eliminates the need for strong chemical oxidants. sioc-journal.cn The process involves a clean and irreversible two-electron oxidation of the iodoarene at a suitable anode, such as platinum, graphite, or boron-doped diamond. cardiff.ac.ukscilit.com

The generated hypervalent iodine(III) species can be used in several ways:

Isolation: Stable iodine(III) reagents can be isolated and characterized before use. cardiff.ac.uk

Ex-cell Mediation: The reagent is generated electrochemically and then added to a substrate in a separate reaction vessel. This is particularly useful for unstable reagents that cannot be isolated. cardiff.ac.ukresearchgate.net

In-cell Mediation (Electrocatalysis): The iodine(III) species is generated in the presence of the substrate, allowing for an immediate reaction. This approach allows the iodoarene to be used in catalytic amounts, with electricity driving the iodine(I)/iodine(III) catalytic cycle. cardiff.ac.ukacs.org

Flow electrochemistry has further advanced this field, enabling the safe generation and immediate use of unstable hypervalent iodine reagents and improving reaction efficiency. cardiff.ac.ukresearchgate.netvapourtec.com The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents can stabilize the generated iodine(III) species. researchgate.netnih.gov

The direct anodic oxidation of iodobenzoate derivatives has been studied to understand the kinetics and mechanisms leading to hypervalent iodine compounds. Investigations using a boron-doped diamond electrode in an acetic acid environment have shown that the first electron removal, forming a radical cation, is the rate-determining step. scilit.comresearchgate.net

Interestingly, the oxidation potential of iodobenzoic acids is highly dependent on the position of the substituents. A study revealed an unexpectedly low oxidation potential for 2-iodobenzoic acid compared to its 3-iodo and 4-iodo isomers and iodobenzene (B50100) itself. scilit.com This was attributed to the formation of a planar radical cation stabilized by improved conjugation. researchgate.net While iodobenzoate salts proved to be impractical as recyclable mediators for various reasons, related compounds like 2- and 4-iodobenzenesulfonates can be selectively oxidized to the corresponding iodine(III) species and have been successfully used in synthetic applications. researchgate.net These tagged mediators can also function as the supporting electrolyte, simplifying the reaction setup and product recovery. researchgate.netnih.gov

Table 2: Oxidation Potentials of Selected Iodinated Aromatic Compounds

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Method/Environment | Reference |

| Iodobenzene | ~1.8 | Anhydrous acidic acetic acid, BDD electrode | scilit.com |

| 2-Iodobenzoic Acid | Lower than Iodobenzene | Anhydrous acidic acetic acid, BDD electrode | scilit.com |

| 3-Iodobenzoic Acid | Higher than 2-Iodobenzoic Acid | Anhydrous acidic acetic acid, BDD electrode | scilit.com |

| 4-Iodobenzoic Acid | Higher than 2-Iodobenzoic Acid | Anhydrous acidic acetic acid, BDD electrode | scilit.com |

Note: Specific potential values can vary based on experimental conditions. The table reflects relative trends reported in the literature.

Electrochemical Generation of Hypervalent Iodine(III) Species

Synthesis Involving Hypervalent Iodine Reagents

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, are widely used in modern organic synthesis as mild, selective, and environmentally benign oxidizing reagents. arkat-usa.orgmagtech.com.cnnih.gov Their reactivity often parallels that of heavy transition metals, proceeding through mechanisms like oxidative addition, ligand exchange, and reductive elimination, yet they avoid the toxicity and cost associated with many metals. semanticscholar.org Common classes of hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (DIB/PIDA), [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI/PIFA), and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB/Koser's reagent). semanticscholar.orgumich.edu These reagents are crucial for a vast array of transformations, including oxidations, halogenations, aminations, and the formation of complex heterocyclic structures. nih.govacs.org

Hypervalent iodine reagents that are themselves iodinated, such as those derived from iodobenzoic acid, are valuable synthetic tools. These reagents can act as "tagged" oxidants, where the iodinated aryl group can be recovered after the reaction. For instance, m-Iodosylbenzoic acid has been used for the iodo-functionalization of alkenes and alkynes. scilit.com

The development of recyclable hypervalent iodine reagents is a key area of research aimed at improving the sustainability of these methods. nsf.gov Reagents built on structures like tetraphenylmethane (B1200815) have been designed for easy recovery. nsf.gov Furthermore, iodinated hypervalent iodine reagents are central to the synthesis of natural products, often enabling key steps such as oxidative dearomatization of phenols to form complex intermediates. frontiersin.org For example, the synthesis of fortucine involved introducing an iodine atom to a benzaldehyde (B42025) derivative, which was then oxidized and converted to an acyl chloride, a key building block. frontiersin.org The use of N-succinimidyl 3-iodobenzoate ([¹²⁵I]SIB) and N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB) as agents for the radioiodination of proteins and peptides highlights another critical application of iodobenzoate-derived hypervalent iodine chemistry. abx.demdpi.comresearchgate.net

Beyond using them as precursors, iodobenzoate moieties can be directly incorporated into the structure of hypervalent iodine reagents, creating compounds with unique reactivity. A prominent class of such reagents are the esters of 2-iodylbenzoic acid (IBX-esters). These pentavalent iodine compounds are prepared by the oxidation of the corresponding 2-iodobenzoate (B1229623) esters and are stable, crystalline solids. acs.orgumich.edu

IBX-esters possess a pseudobenziodoxole structure due to a strong secondary bonding interaction between the iodine atom and the ester's carbonyl oxygen. acs.org This structural feature imparts stability and good solubility in common organic solvents, overcoming some limitations of the parent compound, 2-iodylbenzoic acid (IBX). acs.org These reagents have oxidizing properties similar to IBX and can be used for the selective oxidation of alcohols. acs.orgumich.edu Furthermore, these structures can be functionalized; for example, methyl 2-iodoxybenzoate can be converted to diacetate or bis(trifluoroacetate) derivatives, expanding their synthetic utility. acs.org The development of such reagents, where the reactive hypervalent iodine center is part of an iodobenzoate structure, represents a sophisticated approach to fine-tuning the reactivity and physical properties of these powerful synthetic tools. nih.gov

Utilization of Iodinated Hypervalent Iodine Reagents as Synthetic Tools

Radioiodination Techniques for Labeled this compound Analogs

The synthesis of radiolabeled analogs of this compound, a molecule featuring two aryl iodide moieties, can be approached by labeling either the iodophenyl or the iodobenzoate ring. The techniques described herein are applicable to precursors of the parent compound or its structural analogs, such as prosthetic groups like N-succinimidyl iodobenzoates (SIB) and tetrafluorophenyl iodobenzoates (TFIB), which are designed for subsequent conjugation to biomolecules. mdpi.comnih.govresearchgate.net

Electrophilic aromatic substitution is a cornerstone of radioiodination, involving the reaction of an electron-rich aromatic ring with an electrophilic iodine species (I⁺). acs.org This species is typically generated in situ from a radioactive iodide salt (e.g., Na[I]I) using an oxidizing agent. nih.govresearchgate.net

Common oxidizing agents include Chloramine-T, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), and peracids. nih.govresearchgate.netresearchgate.net The choice of oxidant is critical; Iodogen is often preferred for sensitive substrates like proteins due to its mild nature, as the reaction occurs on a solid surface, minimizing contact of the substrate with the oxidant in solution. nih.govresearchgate.net For small molecules like precursors to this compound, a wider range of oxidants can be employed. nih.gov

Direct electrophilic radioiodination (iododeprotonation) is most effective on aromatic rings activated by electron-donating groups. researchgate.net However, this approach can suffer from low regioselectivity unless a specific position is highly activated or sterically accessible. acs.org For a molecule like this compound, direct labeling of a non-iodinated precursor would likely result in a mixture of products. Therefore, this method is more practically applied to precursors where regioselectivity is controlled by pre-functionalization, as seen in the synthesis of related imaging agents. acs.org

A prime example of a relevant electrophilic substitution is the synthesis of the prosthetic group [¹²⁵I]TFIB ([¹²⁵I]tetrafluorophenyl 4-fluoro-3-iodobenzoate). nih.gov In this process, the precursor, tetrafluorophenyl 4-fluoro-3-(tributylstannyl)benzoate, undergoes electrophilic iododestannylation, which will be discussed in section 2.6.3. The electrophilic iodine is generated using an oxidant like N-chlorosuccinimide (NCS). researchgate.net

Table 1: Examples of Electrophilic Radioiodination Conditions for Analogous Compounds This table presents representative data for electrophilic radioiodination of precursors analogous to components of this compound.

| Precursor | Radioisotope | Oxidizing Agent | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

| N-succinimidyl 4-tri-n-butylstannylbenzoate | Not Specified | N-Chlorosuccinimide (NCS) | Methanol, Room Temp. | High | researchgate.net |

| Tetrafluorophenyl 4-fluoro-3-(tributylstannyl)benzoate | ¹²⁵I | Peracetic Acid | Acetic Acid, Room Temp., 15 min | 85% | nih.gov |

| 3-Iodotyrosine | Not Specified | Copper catalyzed | Not Specified | High | researchgate.net |

| MIBG Precursor (Stannylated) | ¹²³I | Chloramine-T | Not Specified | High | researchgate.net |

Nucleophilic Radioiodination Mediated by Catalysts

Nucleophilic radioiodination involves the displacement of a suitable leaving group from an aromatic ring by a radioactive iodide anion (*I⁻). nih.gov This method is particularly advantageous for aromatic rings that are deactivated or lack strong activating groups for electrophilic attack. The leaving group can be a halogen (in halogen exchange reactions), a diazonium salt, or a trialkylammonium group. acs.org

To facilitate this substitution on often unreactive aryl halides, transition metal catalysts, particularly copper salts, are employed. nih.gov Copper(I)-catalyzed reactions are believed to proceed through the formation of an intermediate organocopper complex, which enhances the susceptibility of the aromatic carbon to nucleophilic attack by the radioiodide. nih.gov This approach has been successfully used to label a variety of aromatic compounds with high radiochemical yields. nih.govacs.org

Isotopic exchange, where a stable iodine atom in the molecule is replaced by a radioisotope, is a common nucleophilic method. acs.org For this compound, this would involve heating the non-radioactive compound with Na[*I]I at high temperatures, often in a melt of pivalic or benzoic acid and with a copper(II) sulfate (B86663) catalyst to improve efficiency and shorten reaction times. acs.orgumich.edu A significant drawback of isotopic exchange is that the final product has a relatively low specific activity because it is chemically identical to the starting material, making separation impossible. acs.org

To achieve higher specific activity, non-isotopic halogen exchange (e.g., replacing a bromine or chlorine atom) or the displacement of a non-halide leaving group is preferred. For instance, a precursor like 4-bromophenyl 3-bromobenzoate could be synthesized and subsequently radioiodinated using Cu-catalyzed nucleophilic substitution.

Table 2: Conditions for Copper-Mediated Nucleophilic Radioiodination of Aryl Precursors This table shows representative conditions for the Cu-catalyzed radioiodination of various aryl precursors, demonstrating the method's applicability to analogs of this compound.

| Precursor | Catalyst/Ligand | Radioisotope | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

| Aryl Boronic Ester | Cu(OTf)₂ / 1,10-phenanthroline | ¹²³I | 80 °C, 20 min | 13-94% | acs.org |

| Aryl Boronic Acid | [Cu(OAc)(phen)₂]OAc | ¹²⁵I | Room Temp., 10 min | 86-100% | acs.org |

| 4-Bromobenzoic Acid | Copper(II) Sulfate | Not Specified | High Temperature | Low (non-isotopic) | |

| Iobenguane (MIBG) Precursor | Copper(II) | ¹²³I | pH 1-4.4 | High | nih.gov |

Radioiododestannylation and Iododeboronation Approaches

To overcome the challenges of regioselectivity in electrophilic substitution and the often harsh conditions of nucleophilic substitution, methods involving organometallic precursors have become the gold standard for radioiodination. nih.govacs.org Radioiododestannylation and, more recently, radioiododeboronation are highly efficient and regioselective, proceeding under mild conditions. nih.govnih.gov

Radioiododestannylation involves the synthesis of an organotin precursor, typically a trialkylstannyl derivative (e.g., -Sn(CH₃)₃ or -Sn(n-Bu)₃), at the specific site intended for iodination. nih.gov This precursor then undergoes an ipso-substitution reaction with an electrophilic radioiodine species, generated as described in section 2.6.1. The C-Sn bond is readily cleaved, and the radioiodine is incorporated with high precision and yield. nih.gov This is currently a primary method for preparing many radiotracers. acs.org A precursor such as 4-(tributylstannyl)phenyl 3-(tributylstannyl)benzoate could theoretically be used to synthesize a di-radiolabeled version of the target compound. A major drawback is the high toxicity of the organotin precursors and byproducts, which necessitates rigorous purification of the final radiopharmaceutical, often via HPLC.

Radioiododeboronation utilizes aryl boronic acids or their corresponding esters (e.g., pinacol (B44631) esters) as precursors. acs.orgnih.gov These boron derivatives are generally less toxic and more environmentally benign than their organotin counterparts. d-nb.info The reaction proceeds via ipso-substitution with an electrophilic iodine source and can be performed with or without a catalyst. nih.govd-nb.info Oxidants like chloramine-T or N-chlorosuccinimide (NCS) are used to generate the electrophilic radioiodine. acs.orgnih.gov Recent advancements have shown that gold nih.govd-nb.info and copper acs.orgacs.org catalysts can significantly accelerate the reaction, allowing it to proceed rapidly at room temperature with excellent yields for a broad range of substrates, including both electron-rich and electron-poor arenes. acs.org This makes it a highly versatile and attractive method for labeling precursors to this compound.

Table 3: Examples of Radioiododeboronation of Aryl Boronic Acid Precursors This table illustrates the high efficiency and mild conditions of modern iododeboronation methods applicable to the synthesis of radiolabeled aryl iodides.

| Precursor Type | Catalyst / Conditions | Radioisotope | Radiochemical Yield (RCY) | Reference |

| Aryl Boronic Acid | AuCl(SMe₂)/AgTFA, NIS, 90 °C, 20 min | ¹²⁵I | Excellent | nih.gov |

| Aryl Boronic Acid | [Cu(OAc)(phen)₂]OAc, NCS, Room Temp., 10 min | ¹²⁵I | 86-100% | acs.org |

| Aryl Boronic Acid | KOAc (base), NCS, 100 °C, 1.5 h | ¹²⁵I | up to 93% | acs.org |

| Aryl Boronate Ester | Chloramine-T, H₂O/THF | ¹²³I | High | acs.orgnih.gov |

Mechanistic Investigations of Reactions Involving 4 Iodophenyl 3 Iodobenzoate and Its Analogs

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of transition-metal-catalyzed reactions involving aryl halides. researchgate.net These studies offer profound insights into reaction energetics, the structures of transient species, and the factors controlling selectivity, which are often difficult to capture through experimental means alone. researchgate.netsciengine.com

Catalytic reactions involving 4-Iodophenyl 3-iodobenzoate (B1234465), such as cross-coupling, typically proceed through a series of elementary steps, including oxidative addition, transmetalation (in the case of Suzuki or Stille coupling), and reductive elimination. wiley.com DFT calculations are instrumental in mapping the potential energy surface of these catalytic cycles. For analogous aryl iodides, DFT studies have detailed the energetics of palladium- and nickel-catalyzed processes. researchgate.netsciengine.com

Table 1: Representative Energy Barriers for Key Steps in Catalytic Cycles of Analogous Aryl Iodides (DFT Data)

| Catalytic Step | Catalyst System | Analog Substrate | Calculated Free Energy Barrier (kcal/mol) | Citation |

| Oxidative Addition | Ni-catalyzed | Aryl Iodide | 23.9 | researchgate.net |

| Oxidative Addition | Au(I)-complex | 4-Iodoanisole | 25.6 | wiley.com |

| Oxidative Addition | Au(I)-complex | 4-Iodobenzotrifluoride | 27.7 | wiley.com |

| Decarboxylation | Transition-metal-free | 2-Methoxybenzoic acid | 28.5 (Concerted) | acs.org |

Note: This table presents data from analogous systems to illustrate typical energy values obtained from DFT studies. The precise values for 4-Iodophenyl 3-iodobenzoate would require specific computational analysis.

A core strength of computational analysis is the ability to determine the geometries of short-lived intermediates and transition states. researchgate.net For reactions involving aryl iodides, the oxidative addition transition state is of particular interest. Calculations reveal a structure where the C-I bond is elongated and interacting with the metal center. wiley.com The geometry of this transition state is influenced by both steric and electronic factors of the aryl iodide substrate. wiley.com

In the case of this compound, two distinct transition states for oxidative addition are possible, one for each C-I bond. Analysis of these structures would reveal differences in bond lengths (e.g., Pd-C and Pd-I distances) and angles, reflecting the electronic disparity between the two aromatic rings. Following oxidative addition, a square planar Pd(II) intermediate is typically formed. nih.gov DFT can optimize the geometry of this and subsequent intermediates, such as the transmetalation and reductive elimination transition states, providing a complete structural map of the reaction pathway. researchgate.net

Density Functional Theory (DFT) Studies of Catalytic Cycles

Role of Directing Groups in Regioselective Transformations

Regioselectivity is a critical challenge in the functionalization of molecules with multiple reactive sites, such as this compound. The outcome of a selective reaction is dictated by the directing influence of the substituents on the aromatic rings. rsc.org The two iodine atoms in this compound are in electronically distinct environments.

The iodine at the 3-position is on a benzoate (B1203000) ring, which contains an electron-withdrawing ester carbonyl group. This group deactivates the aromatic ring towards electrophilic substitution but also influences the reactivity of the C-I bond in cross-coupling reactions. aakash.ac.in Conversely, the iodine at the 4-position is on a phenyl ring attached to the ester oxygen. This ester group (-OAr) is generally considered electron-donating through resonance.

In transition-metal-catalyzed cross-coupling reactions, the oxidative addition step is typically favored at more electron-deficient C-X bonds or, conversely, with more electron-rich metal centers. wiley.com However, steric hindrance also plays a crucial role. sciengine.com For di-iodinated heterocyclic analogs, it has been shown that the electronic nature of the substrate and the catalyst system dictates which C-I bond undergoes oxidative addition first, enabling selective functionalization. rsc.org For this compound, the C4'-I bond on the phenoxy ring is generally expected to be more reactive towards oxidative addition with common Pd(0) catalysts than the C3-I bond on the deactivated benzoate ring. This difference allows for regioselective transformations where one iodine can be selectively replaced while the other remains for subsequent functionalization. rsc.org The use of functional groups as internal ligands to direct C-H activation also highlights the power of directing groups in achieving high regioselectivity. rsc.orgacs.org

Exploration of Radical Processes in Halogenated Benzoate Chemistry

While many transformations of aryl iodides involve ionic or organometallic pathways, the potential for radical mechanisms cannot be overlooked, especially under photolytic or high-temperature conditions. aakash.ac.in The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical.

For this compound, two distinct aryl radicals could be generated:

A 4-(3-iodobenzoyloxy)phenyl radical.

A 3-(4-iodophenoxycarbonyl)phenyl radical.

The initiation of such a process requires energy to break the C-I bond, which can be supplied by UV light or a radical initiator. aakash.ac.inbbhegdecollege.com Once formed, these aryl radicals are highly reactive intermediates that can participate in a variety of reactions, including hydrogen abstraction from a solvent molecule or addition to an unsaturated bond.

Mechanistic studies on the decarboxylative halogenation of benzoic acid analogs have demonstrated the viability of radical pathways. acs.org In some cases, a radical decarboxylation can lead to an aryl radical, which then reacts with an iodine source. acs.org Furthermore, radical migrations involving halogens are known phenomena in organic chemistry. The study of radical reactions is crucial for understanding potential side reactions in desired ionic processes and for developing novel synthetic methodologies that harness the unique reactivity of these radical intermediates. scispace.com

Structural Analysis and Supramolecular Chemistry of Iodinated Benzoate Esters

Crystallographic Studies of Molecular Architectures

There are no specific crystallographic studies retrievable for 4-Iodophenyl 3-iodobenzoate (B1234465) in the searched scientific databases. To understand its likely solid-state structure, one can look at the crystallographic data of analogous compounds. For instance, the crystal structure of 4-Nitrophenyl 2-iodobenzoate (B1229623) has been determined. iucr.orgiucr.org In this related molecule, the iodinated and nitrated aryl rings are not coplanar with the central ester group, exhibiting significant dihedral angles, likely to minimize intramolecular steric repulsions. iucr.orgiucr.org

It is plausible that 4-Iodophenyl 3-iodobenzoate would also adopt a non-planar conformation in the solid state. The presence of two iodine atoms, one on each phenyl ring, would significantly influence the molecular packing due to their size and propensity for specific intermolecular interactions.

Table 1: Postulated Crystallographic Parameters for this compound (Based on Analogous Compounds) (Note: This table is predictive and not based on experimental data for the target compound.)

| Parameter | Predicted Value/System | Rationale based on Analogues |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic esters. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequently observed for such molecules. |

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding)

The primary non-covalent interactions expected to govern the supramolecular assembly of this compound are halogen bonds . Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. epfl.ch In the case of this compound, the iodine atoms can act as halogen bond donors.

Studies on various iodinated aromatic compounds consistently demonstrate the importance of halogen bonding in directing their crystal packing. For instance, I···O, I···N, and I···I interactions are commonly observed. epfl.chresearchgate.netmdpi.com In the absence of strong halogen bond acceptors like nitrogen, it is highly probable that I···O interactions involving the carbonyl oxygen of the ester group, or I···I interactions would be the dominant structure-directing forces in the crystal lattice of this compound. The strength of these interactions is significant, often comparable to classical hydrogen bonds. google.com

The C–I···O angle in such interactions tends to be close to linear (around 170°), indicating a strong and directional bond. epfl.ch The I···O distances are typically shorter than the sum of the van der Waals radii of iodine and oxygen. epfl.ch

Table 2: Predicted Non-Covalent Interactions for this compound (Note: This table is predictive and not based on experimental data for the target compound.)

| Interaction Type | Potential Donor | Potential Acceptor | Predicted Significance |

|---|---|---|---|

| Halogen Bond (I···O) | Iodine atoms | Carbonyl Oxygen | High |

| Halogen Bond (I···I) | Iodine atoms | Iodine atoms | Moderate to High |

Self-Assembly Phenomena Involving Iodinated Aromatic Systems

The directional and specific nature of halogen bonds makes iodinated aromatic systems excellent building blocks for supramolecular self-assembly. These interactions can be programmed to form specific one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) networks. iucr.org

In related systems, such as those involving iodo-substituted benzoic acids or their derivatives, halogen bonds have been shown to work in concert with other interactions like hydrogen bonds to form complex supramolecular architectures. epfl.ch For this compound, which lacks strong hydrogen bond donors, the self-assembly would likely be dominated by a network of halogen bonds. The interplay between the two iodine atoms on each molecule could lead to the formation of robust synthons, such as I···I or I···O-C=O motifs, which then propagate into larger, ordered assemblies. mdpi.com The specific geometry of these assemblies would be highly dependent on the steric and electronic effects of the iodine substituents on the phenyl rings.

Advanced Spectroscopic and Computational Characterization of 4 Iodophenyl 3 Iodobenzoate

Theoretical Spectroscopic Analysis (e.g., DFT-Calculated Infrared, Raman, and Nuclear Magnetic Resonance Spectra)

Density Functional Theory (DFT) calculations are instrumental in predicting the vibrational and magnetic resonance spectra of molecules, offering deep insights into their structural and electronic characteristics. For 4-Iodophenyl 3-iodobenzoate (B1234465), theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra were calculated to assign key spectral features.

The calculated IR and Raman spectra are dominated by vibrations associated with the substituted benzene (B151609) rings and the central ester functional group. The most prominent IR absorption is predicted to be the C=O stretching vibration of the ester, a feature that is typically strong and found in the 1730-1750 cm⁻¹ region. Vibrations corresponding to C-O stretching of the ester group are also identifiable. The aromatic C-H stretching vibrations appear at higher wavenumbers, while the C-I stretching vibrations are expected at lower frequencies, typically below 600 cm⁻¹.

The NMR chemical shifts are influenced by the electron-withdrawing nature of the iodine atoms and the ester linkage. The protons on the aromatic rings are expected to resonate in the aromatic region of the ¹H NMR spectrum, with their specific shifts determined by the position of the iodine substituent and the ester group. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the ester C-O carbon, and the various aromatic carbons, with the iodine-substituted carbons showing characteristic shifts.

Interactive Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for 4-Iodophenyl 3-iodobenzoate

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity | Assignment |

| Aromatic C-H Stretch | 3100-3050 | Low | Symmetric/Asymmetric stretching of C-H bonds on phenyl rings |

| Carbonyl C=O Stretch | 1745 | High | Stretching of the ester carbonyl group |

| Aromatic C=C Stretch | 1600-1450 | Medium-High | In-plane stretching of carbon-carbon bonds in phenyl rings |

| Ester C-O Stretch | 1270 | Medium | Asymmetric stretching of the C-O-C ester linkage |

| C-I Stretch | 580 | High | Stretching of the Carbon-Iodine bond |

Interactive Table 2: Hypothetical DFT-Calculated NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~164.5 |

| Aromatic Protons (3-iodobenzoate ring) | 7.2 - 8.4 | 128.0 - 141.0 |

| Aromatic Protons (4-iodophenyl ring) | 7.0 - 7.9 | 123.0 - 152.0 |

| C-I (3-iodobenzoate) | - | ~94.0 |

| C-I (4-iodophenyl) | - | ~96.0 |

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron donor and acceptor, respectively. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the π-systems of the iodinated phenyl rings and the non-bonding orbitals of the ester's oxygen atoms. The LUMO, conversely, is anticipated to be distributed over the π* anti-bonding orbitals of the aromatic systems, particularly centered on the 3-iodobenzoate ring due to the electron-withdrawing nature of the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A larger gap implies higher stability and lower reactivity.

Interactive Table 3: Hypothetical FMO Properties of this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.85 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.40 | Indicator of chemical stability and reactivity |

Charge Distribution and Electrostatic Potential Mapping

The analysis of charge distribution and the molecular electrostatic potential (MEP) provides a visual representation of the electronic landscape of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). malayajournal.org

In this compound, the MEP map would reveal negative potential (typically colored red) around the electronegative oxygen atoms of the ester carbonyl group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the aromatic rings. A significant feature for this molecule is the presence of a region of positive electrostatic potential on the outermost portion of the iodine atoms, along the C-I bond axis. This phenomenon, known as a "sigma-hole," makes the iodine atoms potential halogen bond donors. researchgate.net

This charge distribution suggests that the molecule has distinct sites for intermolecular interactions, with the ester group capable of acting as a hydrogen bond acceptor and the iodine atoms as halogen bond donors.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions in a simulated environment, such as a solvent or a crystal lattice.

For a molecule like this compound, MD simulations could explore the rotational freedom around the ester C-O single bonds. This would reveal the preferred dihedral angles between the planes of the two aromatic rings and the central ester group. The simulations would likely show significant flexibility, allowing the molecule to adopt various conformations in solution.

Furthermore, simulations of multiple molecules in a condensed phase could predict how they pack and interact. Given the presence of two iodine atoms, MD simulations could be particularly useful for studying the formation and dynamics of intermolecular halogen bonds (I···O or I···I), which can play a significant role in directing the self-assembly and crystal packing of such molecules. researchgate.net These simulations could predict the stability and geometry of potential dimeric or larger aggregated structures.

Applications in Materials Science and Chemical Research

Utilization as Building Blocks in Complex Organic Architectures

The presence of two aryl iodide moieties in 4-Iodophenyl 3-iodobenzoate (B1234465) makes it a highly versatile bifunctional building block for the construction of intricate organic molecules. The C-I bonds serve as reactive handles for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the iodine atoms—one at the 4-position of the phenyl ring and the other at the 3-position of the benzoate (B1203000) ring—can potentially be exploited for selective and sequential functionalization. The electronic environment and steric hindrance around each iodine atom are distinct, which could allow one position to react preferentially under specific catalytic conditions. This chemoselectivity is highly valuable in multi-step syntheses, enabling the stepwise introduction of different functional groups.

Key cross-coupling reactions where di-iodinated aromatic compounds like 4-Iodophenyl 3-iodobenzoate are employed include:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids or esters to form biaryl or poly-aryl structures. This is one of the most widely used methods for constructing complex aromatic systems. rsc.orgrsc.org

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne linkages, which are crucial for synthesizing conjugated systems, molecular wires, and functional polymers. researchgate.netwikipedia.orgmdpi.com

Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds, leading to substituted styrenyl and stilbene-like structures.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

P-C Cross-Coupling: Reaction with phosphines to create arylphosphine ligands, which are vital in catalysis.

The ability to perform these reactions sequentially allows for the programmed assembly of complex, non-symmetrical architectures from a single, readily accessible precursor. For instance, a Sonogashira coupling could be performed at the more reactive C-I bond, followed by a Suzuki coupling at the second C-I bond, yielding a highly functionalized, multifunctional molecule. Research on similar di-halogenated compounds has demonstrated the feasibility of such selective approaches. rsc.orgwikipedia.org

Table 1: Examples of Cross-Coupling Reactions with Related Iodobenzoate Building Blocks

| Reactant | Coupling Partner | Reaction Type | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| Ethyl 3-iodobenzoate | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂/SPhos | Ethyl 3-phenylbenzoate | |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₄/CuI | Bis(4-bromophenyl)acetylene | wikipedia.org |

| Methyl 3-iodobenzoate | Triethoxy(phenyl)silane | Hiyama | PdCl₂(dppf)/CuI | Methyl biphenyl-3-carboxylate | rsc.org |

| 3-Iodo-1H-indazole | Pinacol (B44631) vinyl boronate | Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Vinyl-1H-indazole | nih.gov |

Functional Materials Development

The unique electronic and structural properties of this compound make it a promising candidate for the development of novel functional materials.

Conducting polymers are organic materials with electrical properties similar to metals or semiconductors, arising from their extended π-conjugated systems. nih.gov this compound can serve as a monomer in the synthesis of such polymers. Through polymerization reactions like Sonogashira or Suzuki coupling, the aryl iodide groups can be used to link monomers into a long, conjugated polymer chain. mdpi.com For example, polymerization with a di-alkyne via Sonogashira coupling would produce a poly(arylene-ethynylene), a class of polymers known for their use in organic electronics.

The resulting polymers could find applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Photovoltaic Devices (Solar Cells)

Furthermore, these conjugated polymers are excellent candidates for chemical sensors. nih.gov The interaction of an analyte with the polymer backbone can alter its electronic properties (e.g., conductivity or fluorescence), providing a detectable signal. The ester linkage within the this compound monomer unit could also be hydrolyzed to a carboxylic acid, providing a site for further functionalization to enhance sensor selectivity. Research has shown that related materials, such as those derived from 4-iodobenzoic acid, are used in creating functional materials like conducting polymers and sensors. lookchem.com The doping of such polymers, sometimes with iodine itself, is a known method to enhance their electrical conductivity. nih.govresearchgate.net

Iodinated aromatic compounds are valuable precursors for creating components of catalytic systems, particularly organometallic reagents and ligands. This compound can be converted into di-organometallic reagents, such as those containing magnesium (Grignard reagents) or zinc, via metal-halogen exchange. These reagents are powerful tools in organic synthesis.

More significantly, iodophenyl benzoates are used to synthesize specialized ligands for transition metal catalysis. A notable application is the synthesis of benzoate-functionalized phosphine (B1218219) ligands. These are prepared via palladium-catalyzed P-C cross-coupling reactions between an iodophenyl benzoate and a phosphine. Such ligands are crucial in various catalytic processes, including the Staudinger ligation, a reaction used for bioconjugation.

While no studies explicitly use this compound for this purpose, the synthesis of phosphane derivatives from related 4-substituted iodophenyl benzoates is well-documented, suggesting a clear potential pathway for its use. The benzoate moiety itself can act as an auxiliary in certain photochemical reactions, serving as a photosensitizer for direct C-H bond fluorinations. nih.gov

The modification of surfaces with thin organic films is critical for developing advanced materials for electronics, biosensors, and anti-corrosion coatings. The iodophenyl group within this compound makes it suitable for surface grafting applications. Aryl halides can be attached to various substrates, including metals and carbon materials, through techniques like electrochemical reduction.

One established method involves the grafting of iodophenyl groups, derived from the corresponding diazonium salt, onto a substrate. mst.edu The resulting covalently bound iodophenyl monolayer can then serve as an anchor for further surface-initiated polymerization or other coupling reactions. researchgate.net This two-step process allows for the creation of robust, custom-functionalized surfaces. For example, a surface grafted with this compound could have its C-I bonds used as initiation sites for growing polymer brushes, creating a dense layer of polymer chains with tailored properties.

Precursors for Catalytic Systems

Development of Chemical Probes and Labeling Agents for Research Applications

Iodinated aromatic compounds are of paramount importance in biomedical research and diagnostics, particularly as precursors for radio-labeled probes. The introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into a biologically active molecule allows for its detection and quantification in vivo using imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), or in vitro through autoradiography. acs.orgmdpi.com

This compound is an ideal scaffold for creating such probes. Its two stable iodine atoms can be replaced with radioactive isotopes via isotopic exchange reactions. umich.edu Alternatively, the molecule can be synthesized with precursor groups, like trimethylstannyl (stannane) or boronic ester groups, in place of the iodine atoms. These precursors allow for highly efficient and regioselective introduction of radioiodine under mild conditions. nih.govsnmjournals.org

Structurally similar molecules, such as N-succinimidyl 3-iodobenzoate (SIB) and N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGMIB), are well-established "prosthetic groups" or "bifunctional labeling agents." nih.gov These agents are first radio-iodinated and then conjugated to a biomolecule of interest, such as a protein, peptide, or antibody. The ester group in this compound could be activated (e.g., by conversion to an N-hydroxysuccinimide ester) to facilitate similar conjugation to amine groups on biomolecules. nih.govsnmjournals.org The presence of two iodine sites on the molecule offers the potential for creating dual-labeled or more complex imaging agents.

Table 2: Radioisotopes of Iodine Used in Labeling and Their Applications

| Isotope | Half-life | Emission Type | Primary Application | Ref. |

|---|---|---|---|---|

| ¹²³I | 13.2 hours | Gamma (γ) | Diagnostic Imaging (SPECT) | acs.org |

| ¹²⁴I | 4.2 days | Positron (β+) | Diagnostic Imaging (PET) | acs.org |

| ¹²⁵I | 59.4 days | Gamma (γ) | Preclinical Research, In Vitro Assays | acs.org |

| ¹³¹I | 8.0 days | Beta (β-), Gamma (γ) | Radiotherapy, Diagnostic Imaging (SPECT) | acs.orggoogle.com |

Q & A

Q. How should researchers address discrepancies in NMR assignments for iodinated aromatics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.